1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-b]pyridine core, a methoxybenzyl group, and a dioxidotetrahydrothiophenyl group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of several heterocyclic rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Some general predictions can be made based on its functional groups: for example, the presence of the methoxy group suggests that it might have some degree of polarity and could potentially form hydrogen bonds .Scientific Research Applications
Structural Analysis and Isomorphism
- Isomorphism in Heterocyclic Analogues: Research by Swamy et al. (2013) on isomorphous structures including methyl- and chloro-substituted pyrazolopyridines, which are structurally related to the compound , illustrates the relevance of such compounds in studying isomorphism and structural disorder. This research is significant for understanding molecular structures and their automated detection in databases (Swamy et al., 2013).
Synthesis and Characterization
- Synthesis of Pyrazolopyridines and Pyrazolopyrimidines: The synthesis and characterization of compounds like pyrazolopyridines and pyrazolopyrimidines, closely related to the target compound, have been a subject of study. For instance, the work by Hassan et al. (2014) on synthesizing and analyzing the cytotoxicity of pyrazole derivatives highlights the importance of these compounds in drug discovery and pharmaceutical research (Hassan et al., 2014).
Applications in Drug Development and Antimicrobial Studies
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) conducted research involving the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides. This kind of research is crucial in developing new pharmaceutical agents with potential antimicrobial properties (Talupur et al., 2021).
Antiviral Activity Research
Attaby et al. (2006) explored the synthesis and antiviral activity of pyrazolopyridine derivatives. Such studies are integral in the search for new treatments for viral infections and diseases (Attaby et al., 2006).
Crystal Structure and Surface Analysis
- Crystal Structure Analysis: The determination of crystal structures, as seen in the work of Prabhuswamy et al. (2016) on pyrazole-1-carboxamide derivatives, is critical for understanding the molecular geometry and potential applications in material science and pharmaceuticals (Prabhuswamy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-7-18(32-2)8-6-16)12-20(21-4-3-10-33-21)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSKIKPZVVEJEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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